molecular formula C20H17OP B14480066 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol CAS No. 65523-17-3

10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol

Cat. No.: B14480066
CAS No.: 65523-17-3
M. Wt: 304.3 g/mol
InChI Key: IFHDCNLEFPGFJU-UHFFFAOYSA-N
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Description

10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is an organophosphorus compound with a unique structure that combines features of both acridine and phosphine oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol typically involves the reaction of acridine derivatives with phosphorus reagents. One common method involves the reaction of 10-methylacridine with phenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Halogenated or nitrated acridine derivatives.

Scientific Research Applications

10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol involves its interaction with molecular targets through its phosphine and acridine moieties. The phosphine group can coordinate with metal ions, while the acridine ring can participate in π-π stacking interactions with aromatic systems. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-5-phenyl-5,10-dihydroacridine: Lacks the phosphine oxide group, making it less versatile in coordination chemistry.

    Phenylphosphine oxide: Does not have the acridine ring, limiting its applications in π-π stacking interactions.

    Acridine: Lacks the phosphine group, reducing its ability to coordinate with metal ions.

Uniqueness

10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is unique due to its combination of acridine and phosphine oxide functionalities. This dual nature allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

65523-17-3

Molecular Formula

C20H17OP

Molecular Weight

304.3 g/mol

IUPAC Name

10-methyl-5-phenylacridophosphin-10-ol

InChI

InChI=1S/C20H17OP/c1-20(21)16-11-5-7-13-18(16)22(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14,21H,1H3

InChI Key

IFHDCNLEFPGFJU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2P(C3=CC=CC=C31)C4=CC=CC=C4)O

Origin of Product

United States

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